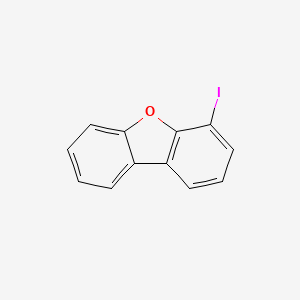

4-Iododibenzofuran

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-iododibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEYZYYNAMWIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332493 | |

| Record name | 4-Iododibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65344-26-5 | |

| Record name | 4-Iododibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Iododibenzofuran

Introduction: The Strategic Importance of 4-Iododibenzofuran

Dibenzofuran and its derivatives are a significant class of heterocyclic compounds, widely recognized for their presence in pharmacologically active molecules and advanced functional materials.[1][2][3] The planar and electron-rich nature of the dibenzofuran core makes it a privileged scaffold in medicinal chemistry, with applications in anticancer, anti-inflammatory, and neuroprotective agents.[4][5][6][7] In the realm of materials science, the inherent rigidity and charge-transport properties of this moiety are leveraged in the design of organic light-emitting diodes (OLEDs) and organic semiconductors.[8]

Within this valuable class of compounds, this compound emerges as a particularly strategic synthetic intermediate. The iodine substituent at the 4-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Ullmann couplings.[4][8] This allows for the precise and controlled introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of optoelectronic properties in materials science. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Comparative Analysis of Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. Here, we delve into the most pertinent synthetic strategies, elucidating the rationale behind each approach.

Direct Iodination of Dibenzofuran

Direct iodination of the parent dibenzofuran heterocycle presents a straightforward route to this compound. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging. The use of specific iodinating agents and reaction conditions is crucial to favor substitution at the 4-position.

One common approach involves the use of iodine in the presence of an oxidizing agent, such as nitric acid or mercury(II) oxide.[9] Zeolites can also be employed to facilitate direct iodination under milder conditions.[9]

Conceptual Workflow for Direct Iodination:

Caption: Workflow for the direct iodination of dibenzofuran.

Transition Metal-Catalyzed Approaches

More sophisticated and often higher-yielding methods involve transition metal-catalyzed reactions. These approaches typically start from a pre-functionalized dibenzofuran or build the dibenzofuran core with the iodo-substituent already in place.

A notable strategy is the Ullmann condensation, a copper-catalyzed reaction that can be used to form the ether linkage of the dibenzofuran ring.[10][11][12] For instance, an appropriately substituted 2-iodophenol can be coupled with a silylaryl triflate, followed by a palladium-catalyzed cyclization to yield the dibenzofuran core.[13]

Another powerful method involves the cyclization of cyclic diaryliodonium salts in the presence of a copper catalyst, which can provide access to a variety of dibenzofuran derivatives in good to excellent yields.[13][14]

Halogen Exchange Reactions

In some instances, this compound can be synthesized from other 4-halodibenzofurans, such as 4-bromodibenzofuran, via a halogen exchange reaction (Finkelstein reaction). This approach is particularly useful if the corresponding bromo-derivative is more readily accessible.

| Synthetic Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Direct Iodination | Dibenzofuran | Iodine, Oxidizing Agent (e.g., HNO₃) | Moderate | Atom economical, fewer steps | Potential for regioisomeric mixtures, harsh conditions |

| Ullmann Condensation | Substituted Phenols and Aryl Halides | Copper Catalyst | Good to Excellent | High yields, good control over substitution | High temperatures often required |

| Diaryliodonium Salt Cyclization | Cyclic Diaryliodonium Salts | Copper Catalyst | Good to Excellent | Efficient C-O bond formation | Preparation of starting material can be multi-step |

| Halogen Exchange | 4-Bromodibenzofuran | Sodium Iodide | Good | Utilizes readily available precursors | Limited to the availability of other halo-derivatives |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇IO | [15] |

| Molecular Weight | 294.09 g/mol | [16] |

| Appearance | White to light yellow powder or crystal | [16] |

| Melting Point | 73 °C (lit.) | [15][16] |

| Boiling Point | 366.6 ± 15.0 °C (Predicted) | [15][16] |

| Density | 1.809 ± 0.06 g/cm³ (Predicted) | [15][16] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature | [15][16] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being indicative of the substitution pattern on the dibenzofuran core. Similarly, the carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C-C bonds, as well as the C-O-C ether linkage. A key feature to look for would be the C-I stretching vibration, which typically appears in the far-infrared region.[17]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

Reactivity and Synthetic Applications

The iodine atom at the 4-position of the dibenzofuran core is the key to its synthetic utility.[4] This iodo-substituent is an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[18][19] this compound readily participates in this reaction with a wide range of boronic acids and their derivatives, catalyzed by a palladium complex.[20][21][22] This reaction is highly valued for its mild conditions and tolerance of a broad array of functional groups.

Generalized Suzuki-Miyaura Coupling with this compound:

Caption: Suzuki-Miyaura coupling of this compound.

This reactivity makes this compound an invaluable building block for the synthesis of complex molecules with potential applications in:

-

Drug Development : The dibenzofuran scaffold is present in numerous biologically active compounds.[1][2][3] The ability to introduce diverse substituents at the 4-position via Suzuki-Miyaura coupling allows for the creation of libraries of novel compounds for screening against various biological targets. Derivatives of iodobenzofurans have shown promising anti-inflammatory activity.[5][6]

-

Materials Science : The planar, rigid structure of dibenzofuran is advantageous for creating materials with desirable electronic and photophysical properties.[8] By coupling this compound with other aromatic or heteroaromatic units, researchers can construct conjugated polymers and small molecules for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8]

Experimental Protocol: A Representative Synthesis of this compound via Direct Iodination

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. It is crucial to perform all operations in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).

Materials and Reagents:

-

Dibenzofuran

-

Iodine (I₂)

-

Nitric Acid (HNO₃), concentrated

-

Glacial Acetic Acid

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel) or recrystallization

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dibenzofuran (1.0 eq) in glacial acetic acid.

-

Addition of Reagents : To the stirred solution, add iodine (1.1 eq). Slowly add concentrated nitric acid (catalytic amount) dropwise.

-

Reaction : Heat the reaction mixture to reflux and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Neutralization : Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure this compound.

-

Characterization : Confirm the identity and purity of the final product using NMR, IR, and MS, and by measuring its melting point.

Conclusion

This compound is a key synthetic intermediate that provides a gateway to a vast array of functionalized dibenzofuran derivatives. Its strategic importance lies in the versatility of the iodo-substituent, which facilitates the construction of complex molecular architectures through reliable and high-yielding cross-coupling reactions. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in the design and development of novel pharmaceuticals and advanced materials.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 65344-26-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach | Semantic Scholar [semanticscholar.org]

- 15. chembk.com [chembk.com]

- 16. 4-Iododibenzo-[b,d]furan | 65344-26-5 [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. jcsp.org.pk [jcsp.org.pk]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

4-Iododibenzofuran CAS number and physical properties

An In-Depth Technical Guide to 4-Iododibenzofuran: Synthesis, Properties, and Applications

Introduction

This compound is a halogenated heterocyclic compound built upon the rigid and planar dibenzofuran core. This structural motif is of significant interest to researchers in drug discovery and materials science, appearing in various natural products and pharmacologically active molecules.[1][2] The presence of an iodine atom at the 4-position provides a versatile synthetic handle, transforming the otherwise stable dibenzofuran scaffold into a reactive building block for constructing more complex molecular architectures. The C-I bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. This guide, intended for chemists and drug development professionals, provides a comprehensive overview of this compound, covering its fundamental properties, a detailed synthesis protocol, characterization data, and key applications.

Chemical Identity and Physical Properties

This compound is identified by the CAS Number 65344-26-5 .[3][4][5] It is a stable, crystalline solid under standard conditions, though care should be taken to store it protected from light and moisture to maintain its high purity.[4][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65344-26-5 | [3][4][6] |

| Molecular Formula | C₁₂H₇IO | [4][6] |

| Molecular Weight | 294.09 g/mol | [4][6] |

| Appearance | White to light yellow powder/crystal | [3][6] |

| Melting Point | 73 °C (lit.) | [4][6] |

| Boiling Point | 366.6 ± 15.0 °C (Predicted) | [4][6] |

| Density | 1.809 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Storage | Keep in a dark place, sealed in dry, room temp. | [4][6] |

Molecular Structure

The structure of this compound consists of a central furan ring fused to two benzene rings, with an iodine atom substituted at the C4 position. This planarity and the presence of the iodo group are key to its chemical reactivity and utility.

Caption: Molecular structure of this compound (CAS 65344-26-5).

Synthesis Methodology

The synthesis of this compound can be efficiently achieved through a copper-catalyzed sequential C-H iodination and intramolecular C-O cycloetherification of o-arylphenols. This method is advantageous as it constructs the iodinated dibenzofuran core in a single pot from readily available starting materials.

Protocol: CuI-Mediated Synthesis of this compound

This protocol is adapted from a demonstrated efficient synthesis of 2- or 4-iododibenzofurans.[6] The rationale for using a Copper(I) iodide (CuI) catalyst lies in its ability to mediate both the iodination of an electron-rich aromatic ring and the subsequent oxidative coupling to form the furan ring. The base is crucial for deprotonating the phenol, and the oxidant regenerates the active catalytic species.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-phenylphenol (1.0 mmol, 1.0 equiv.), CuI (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv.), and I₂ (1.2 mmol, 1.2 equiv.).

-

Solvent Addition: Evacuate and backfill the tube with argon or nitrogen. Add 5.0 mL of anhydrous DMF (Dimethylformamide) via syringe. The choice of a polar aprotic solvent like DMF is critical for solubilizing the reagents and facilitating the ionic mechanism.

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours. The elevated temperature is necessary to overcome the activation energy for the C-H activation and cyclization steps.

-

Workup: After 24 hours, cool the reaction to room temperature. Quench the reaction by adding 20 mL of a saturated aqueous solution of Na₂S₂O₃ to reduce any excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the iodinated ring will be influenced by the electron-withdrawing and anisotropic effects of the iodine atom, causing them to appear at distinct chemical shifts compared to the protons on the unsubstituted ring. The coupling patterns (doublets, triplets, multiplets) will be complex due to proton-proton interactions across the rigid ring system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the dibenzofuran core. The most notable signal is the carbon directly attached to the iodine (C4), which will appear at a significantly lower chemical shift (higher field, ~90-100 ppm) due to the heavy atom effect of iodine. The other aromatic carbons will resonate in the typical range of δ 110-160 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 294, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Applications in Research and Development

This compound serves as a pivotal intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.

-

Cross-Coupling Reactions: As an aryl iodide, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the precise installation of aryl, alkyl, vinyl, or alkynyl groups at the 4-position, enabling the synthesis of complex derivatives.[7]

-

Drug Discovery: The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry, and the ability to functionalize it via the iodo group is critical for structure-activity relationship (SAR) studies. By creating libraries of 4-substituted dibenzofurans, researchers can explore how different functional groups impact biological activity, leading to the development of new therapeutic agents.[1][2]

-

Materials Science: Dibenzofuran derivatives are valued for their electronic properties and rigid, planar structure, making them suitable for applications in organic electronics.[7] this compound can be used as a building block to synthesize conjugated polymers and small molecules for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[7]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8] The corresponding GHS pictogram is the exclamation mark (GHS07).[6][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

-

Handling and Storage: Avoid generating dust. Keep the container tightly closed and store in a cool, dry, and dark place away from incompatible materials.[4][6]

-

First Aid:

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][9]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate whose utility stems from the unique combination of the stable, planar dibenzofuran core and the reactive C-I bond. Its synthesis from common starting materials is well-established, and its applications in creating novel pharmaceuticals and advanced organic materials are extensive. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers looking to leverage this powerful building block in their scientific endeavors.

References

- 1. Benzofuran synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. This compound - Starshinechemical [starshinechemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Iodoisobenzofuran-1,3-dione | 28418-88-4 [sigmaaldrich.com]

- 8. scispace.com [scispace.com]

- 9. This compound | 65344-26-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Structure and Characterization of 4-Iododibenzofuran

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed structural characterization of 4-Iododibenzofuran. While this compound serves as a valuable building block in medicinal chemistry and materials science, a consolidated resource detailing its properties and characterization is notably absent in readily available literature. This document aims to fill that gap by providing researchers, scientists, and drug development professionals with a practical and in-depth resource. We will explore the fundamental physicochemical properties of this compound, provide detailed experimental protocols for its synthesis and purification, and offer a thorough analysis of its expected spectroscopic characteristics. The applications of this versatile molecule, particularly in the synthesis of complex organic frameworks, will also be discussed, alongside essential safety and handling information.

Introduction

Dibenzofuran and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1][2] The rigid, planar dibenzofuran scaffold imparts favorable electronic properties and metabolic stability, making it a privileged structure in drug discovery and a promising component in organic electronic materials.[3][4] Halogenated dibenzofurans, in particular, serve as versatile synthetic intermediates, enabling the construction of more complex molecular architectures through cross-coupling reactions.

This compound, the subject of this guide, is a key intermediate for introducing the dibenzofuran moiety at a specific position. The presence of the iodine atom provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling.[5] This reactivity makes this compound a valuable precursor for the synthesis of novel drug candidates and advanced materials for applications such as organic light-emitting diodes (OLEDs).[6][7][8]

This guide will provide a detailed examination of this compound, from its fundamental properties to its synthesis and detailed characterization, offering a foundational resource for researchers working with this important synthetic building block.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. This section summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₇IO | Generic |

| Molecular Weight | 294.09 g/mol | Generic |

| CAS Number | 65344-26-5 | Generic |

| Appearance | White to light yellow crystalline powder | Generic |

| Melting Point | 73-75 °C | Generic |

| Boiling Point | ~387 °C at 760 mmHg (Predicted) | Generic |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Sparingly soluble in alcohols and insoluble in water. | Inferred from general principles of organic chemistry |

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, with the direct iodination of dibenzofuran being a common approach. The purification of the crude product is crucial to ensure its suitability for subsequent high-precision applications like cross-coupling reactions.

Synthesis of this compound via Electrophilic Iodination

This protocol describes a common method for the synthesis of this compound from the commercially available starting material, dibenzofuran. The reaction proceeds via an electrophilic aromatic substitution, where iodine, activated by an oxidizing agent, substitutes a hydrogen atom on the electron-rich dibenzofuran ring.

Reaction Scheme:

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. benchchem.com [benchchem.com]

- 6. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.skku.edu [pure.skku.edu]

4-Iododibenzofuran molecular weight and formula

<end_of_thought>

Introduction

4-Iododibenzofuran is a halogenated derivative of dibenzofuran, a heterocyclic compound featuring a furan ring fused to two benzene rings. The introduction of an iodine atom at the 4-position of the dibenzofuran core imparts unique chemical reactivity and physical properties, making it a valuable building block in various scientific disciplines. This guide provides a comprehensive overview of this compound, including its molecular characteristics, synthesis, and notable applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

A foundational understanding of a compound's properties is paramount for its effective application in research and synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₇IO | [1][2] |

| Molecular Weight | 294.09 g/mol | [1][2] |

| CAS Number | 65344-26-5 | [1][2][3] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 73°C (lit.) | [2] |

| Boiling Point | 366.6 ± 15.0 °C (Predicted) | [2] |

| Density | 1.809 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment. | [2] |

Molecular Structure

The structure of this compound is characterized by the rigid, planar dibenzofuran scaffold with an iodine atom substituted at one of the alpha-positions adjacent to the oxygen heteroatom. This specific substitution pattern influences the molecule's electronic distribution and steric profile, which in turn dictates its reactivity in chemical transformations.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several methodologies, primarily involving the cyclization of appropriately substituted precursors.

Intramolecular Cyclization of o-Iodo Diaryl Ethers

A prominent and efficient method for constructing the dibenzofuran core is through the intramolecular C-H activation of o-iodo diaryl ethers. This approach offers a direct route to the desired scaffold. A general representation of this synthetic strategy is outlined below.

Caption: General workflow for synthesizing this compound.

One specific method involves the CuI-mediated sequential iodination and cycloetherification of o-arylphenols.[4] Another approach utilizes a reusable Pd/C catalyst under ligand-free conditions for the cyclization of o-iododiaryl ether.[5] The synthesis of the o-iododiaryl ether precursor itself can be accomplished in a one-pot reaction through the sequential iodination and O-arylation of phenol under mild conditions.[5]

Experimental Protocol: Synthesis via Iodocyclization

The following protocol is a representative example of an iodocyclization reaction to form a benzofuran ring system, which is the core of dibenzofuran. This illustrates the principles that can be adapted for the synthesis of this compound.

-

Preparation of the Starting Material: A suitable substituted alkyne precursor is synthesized according to established literature procedures.

-

Iodocyclization Reaction:

-

Work-up and Purification:

-

Upon completion, the reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to remove any excess iodine.

-

The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired iodinated benzofuran derivative.[6]

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns of these signals would be complex due to the fused ring system. The presence of the iodine atom will influence the chemical shifts of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms of the dibenzofuran skeleton. The carbon atom directly bonded to the iodine will exhibit a characteristic chemical shift at a higher field (lower ppm value) compared to the other aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (294.09).

-

Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

-

Fragmentation: Common fragmentation pathways may involve the loss of the iodine atom, leading to a significant peak at m/z 167 (M - I)⁺, corresponding to the dibenzofuran cation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands typical for aromatic C-H stretching and bending, as well as C-O-C stretching of the furan ring. The C-I stretching vibration is expected to appear in the far-infrared region (around 500-600 cm⁻¹).

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable intermediate in several areas of scientific research.

Medicinal Chemistry

Halogenated dibenzofurans, including this compound, have garnered interest for their potential biological activities.

-

Anticancer Properties: Studies have indicated that some halogenated dibenzofurans exhibit significant anticancer properties.[7] They can induce apoptosis in cancer cells by inhibiting specific signaling pathways involved in cell proliferation.[7]

-

Antimicrobial Activity: Preliminary research suggests that these compounds may possess activity against various bacterial strains, presenting them as potential candidates for the development of new antibiotics.[7]

Materials Science

The dibenzofuran core is a component of some organic electronic materials. The electronic properties of this compound make it a candidate for applications in:

-

Organic Light-Emitting Diodes (OLEDs): Its ability to facilitate charge transport could enhance the efficiency of these devices.[7]

-

Organic Photovoltaics (OPVs): Similar to OLEDs, its electronic characteristics could be beneficial in the development of organic solar cells.[7]

Chemical Synthesis

The carbon-iodine bond in this compound is a versatile functional group for further chemical transformations. It can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide range of substituents onto the dibenzofuran scaffold. This makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymer materials.[2]

Conclusion

This compound is a chemically significant molecule with a well-defined structure and a range of potential applications. Its synthesis is accessible through modern organic chemistry techniques, and its structure can be unequivocally confirmed by standard spectroscopic methods. For researchers in drug discovery and materials science, this compound represents a versatile building block for the creation of novel and functional molecules. The continued exploration of its reactivity and biological activity is likely to uncover further applications in the future.

References

- 1. This compound - Starshinechemical [starshinechemical.com]

- 2. chembk.com [chembk.com]

- 3. 4-Iododibenzo-[b,d]furan | 65344-26-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. This compound | 65344-26-5 | Benchchem [benchchem.com]

discovery and history of dibenzofuran compounds

An In-depth Technical Guide to the Discovery and History of Dibenzofuran Compounds

Abstract

Dibenzofurans represent a critical class of heterocyclic aromatic compounds, characterized by a central furan ring fused to two benzene rings. First identified as a humble component of coal tar, the scientific journey of dibenzofurans has expanded dramatically, revealing their presence in a vast array of natural products and their pivotal role as a scaffold in medicinal chemistry.[1][2][3][4] Conversely, their chlorinated derivatives are notorious as persistent and toxic environmental pollutants. This guide provides an in-depth exploration of the , detailing the evolution of their synthesis from classical name reactions to modern catalytic methods, outlining protocols for their isolation and characterization, and examining their multifaceted significance in drug development and environmental science.

Discovery and Natural Occurrence: From Industrial Byproduct to Bioactive Scaffold

The story of dibenzofuran begins not in a pristine natural setting, but in the heart of the industrial revolution. It was first isolated from the high-boiling fraction of coal tar, a complex mixture of organic compounds produced during the coking of coal.[1][5][6] Dibenzofuran constitutes approximately 1% of coal tar, making this industrial byproduct its first and most abundant source.[5]

Beyond its industrial origins, researchers have unveiled a rich tapestry of dibenzofuran-containing compounds across the biological and geological spectra.

-

Lichens and Fungi: These organisms are prolific producers of dibenzofuran derivatives. Over 200 distinct dibenzofuran compounds have been identified from various lichen species, with the well-known antibiotic Usnic acid being a prominent example.[1]

-

Higher Plants: The dibenzofuran core is a structural motif in secondary metabolites found in various plant families, such as the Rosaceae and Myrtaceae.[1]

-

Geological and Combustion Sources: Dibenzofuran and its alkylated derivatives are natural constituents of crude oil and are also formed during the incomplete combustion of organic materials, such as in diesel exhaust, refuse incineration, and tobacco smoke.[1][5][7][8][9] This dual identity—as both a natural product scaffold and a combustion byproduct—underscores its complex role in chemistry and the environment.

Caption: The core chemical structure of Dibenzofuran (DBF).

The Evolution of Dibenzofuran Synthesis

The construction of the dibenzofuran tricycle has challenged and inspired synthetic chemists for over a century. Methodologies have evolved from harsh, low-yielding classical reactions to highly efficient and selective transition-metal-catalyzed processes.

Classical Synthetic Approaches

The foundational methods for synthesizing the dibenzofuran core often involved intramolecular cyclization reactions.

-

The Pschorr Reaction: This is a cornerstone in the history of dibenzofuran synthesis.[5][10] The reaction facilitates the preparation of biaryl tricyclics through the intramolecular substitution of one arene by an aryl radical.[11] This radical is generated in situ from an aryl diazonium salt, typically catalyzed by copper.[11][12] While historically significant, the Pschorr reaction is often hampered by moderate yields and the need for stoichiometric copper salts.[5][11]

Caption: Logical workflow of the classical Pschorr Reaction.

Modern Transition-Metal Catalyzed Syntheses

The advent of transition-metal catalysis revolutionized organic synthesis, and the construction of dibenzofurans was no exception. Palladium- and copper-catalyzed reactions now offer highly efficient, versatile, and functional-group-tolerant routes.

-

Palladium-Catalyzed C-O and C-C Bond Formation: Palladium catalysis is the dominant modern strategy.[5][10]

-

Cyclization of Diaryl Ethers: Intramolecular cyclization of diaryl ether diazonium salts can be achieved with high efficiency using catalytic amounts of palladium acetate.[13]

-

C-H Activation/Functionalization: A powerful and atom-economical strategy involves the direct palladium-catalyzed C-H activation of one aromatic ring followed by C-O bond formation with a phenol group on the other ring.[4][14] This avoids the need for pre-functionalized starting materials.

-

-

Copper-Catalyzed Ullmann Coupling: The Ullmann condensation, a classic copper-catalyzed reaction, can be adapted for the intramolecular formation of the C-O bond to close the furan ring.[5][10]

Summary of Synthetic Methodologies

| Method | Reaction Type | Key Reagents | Advantages | Limitations |

| Pschorr Reaction | Intramolecular Radical Cyclization | Aryl Diazonium Salt, Copper Catalyst | Foundational, direct access to the core | Often moderate yields, stoichiometric copper |

| Pd-Catalyzed C-H Activation | Intramolecular C-O Cyclization | Diaryl Ether, Pd(OAc)₂, Oxidant | High efficiency, atom economy, functional group tolerance | Requires specific directing groups |

| Pd-Catalyzed Coupling | Intramolecular Cross-Coupling | o-Iodophenols, Silylaryl Triflates, Pd Catalyst | Good to excellent yields, high functional group tolerance | Requires pre-functionalized substrates |

| Ullmann Coupling | Intramolecular Nucleophilic Substitution | o-Halobiphenyls, Copper Catalyst | Classic method, useful for specific substrates | Often requires harsh reaction conditions |

Isolation and Characterization Protocols

The ability to isolate and unambiguously identify dibenzofuran compounds is paramount for both synthetic verification and environmental analysis.

Isolation from Coal Tar

Objective: To isolate pure dibenzofuran from the complex hydrocarbon matrix of coal tar. This protocol is based on classical industrial separation techniques.

Methodology:

-

Fractional Distillation: Coal tar is subjected to fractional distillation. The "wash oil" fraction, which boils between 275°C and 290°C, is collected. This fraction is enriched in dibenzofuran, acenaphthene, and fluorene.[15]

-

Redistillation: The collected fraction is carefully redistilled to separate dibenzofuran from lower-boiling components like acenaphthene.

-

Crystallization: The redistilled, dibenzofuran-rich fraction is cooled. Dibenzofuran, being a white crystalline solid, will crystallize out of the oil.

-

Purification: The crude crystals are collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol or cyclohexane, to yield technically pure dibenzofuran.[16]

Spectroscopic Characterization

Modern spectroscopic techniques are indispensable for the structural elucidation of dibenzofuran derivatives.[17]

-

Mass Spectrometry (MS): Due to the stability of the aromatic system, the mass spectrum of dibenzofuran is dominated by the molecular ion peak.[16] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure and substitution pattern. The chemical shifts and coupling constants of the aromatic protons provide a unique fingerprint for each isomer.[17][18]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the molecule, including C-H stretching of the aromatic rings and the C-O-C stretching of the ether linkage.[19]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of dibenzofuran gives rise to distinct absorption bands in the UV region, which can be used for quantitative analysis and studying electronic properties.[19][20]

| Technique | Information Provided | Typical Values for Dibenzofuran |

| Mass Spec (EI) | Molecular Weight & Fragmentation | M⁺ peak at m/z = 168 (highly abundant) |

| ¹H NMR | Proton environments, coupling | Complex multiplet signals in the aromatic region (δ 7.3-8.0 ppm) |

| ¹³C NMR | Carbon skeleton | Signals for 6 unique carbons (due to symmetry) in the aromatic region |

| IR Spectroscopy | Functional Groups | Aromatic C-H stretch (~3050 cm⁻¹), C-O-C stretch (~1200 cm⁻¹) |

| UV-Vis Spec | Electronic Transitions (π-π*) | Absorption maxima around 247, 298, and 313 nm |

Significance in Drug Development and Environmental Science

The dibenzofuran scaffold has a profound and dichotomous impact, serving as a foundation for life-saving drugs while its chlorinated analogs pose significant environmental threats.

A Privileged Scaffold in Medicinal Chemistry

The rigid, planar structure of dibenzofuran makes it an attractive scaffold for designing molecules that can interact with biological targets. It is found in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3][4][21]

-

Anticancer Activity: Many dibenzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][5] For example, compounds inspired by the natural product cercosporamide are being investigated as kinase inhibitors for cancer therapy.[22]

-

Antimicrobial Properties: Natural and synthetic dibenzofurans have shown activity against bacteria and fungi.[2][3]

-

Diverse Pharmacological Roles: The dibenzofuran core is being explored for a multitude of therapeutic applications, including as anti-inflammatory, anti-HIV, and anti-hyperglycemic agents.[2][3][22] The research in this area is advancing rapidly, with several compounds currently in clinical trials.[2][3][21]

Caption: Dibenzofuran's role in the drug development pipeline.

The Environmental Dark Side: Polychlorinated Dibenzofurans (PCDFs)

In stark contrast to its beneficial role in medicine, the chlorinated form of dibenzofuran is a significant environmental concern. Polychlorinated dibenzofurans (PCDFs) are highly toxic, persistent organic pollutants (POPs).[23][24]

-

Sources of Contamination: PCDFs are not produced intentionally but are byproducts of various industrial processes, including waste incineration, chemical manufacturing, and the chlorine bleaching of pulp and paper.[7] They are often found in complex mixtures with the even more notorious polychlorinated dibenzo-p-dioxins (PCDDs), and these groups are often referred to collectively as "dioxins".

-

Toxicity and Bioaccumulation: Due to their chemical stability and lipophilicity, PCDFs resist degradation and accumulate in the fatty tissues of organisms, biomagnifying up the food chain.[7] Exposure is linked to a range of severe health effects, including cancer, making them a global environmental and public health threat.[8][24]

Conclusion

The journey of dibenzofuran from its discovery in industrial coal tar to its current status as a privileged scaffold in drug discovery and a significant environmental pollutant is a compelling narrative of chemical duality. The historical evolution of its synthesis, from the classical Pschorr reaction to modern, elegant palladium-catalyzed methods, highlights the remarkable progress in the field of organic chemistry. For researchers and drug development professionals, understanding this history and the versatile chemistry of the dibenzofuran core is essential for harnessing its therapeutic potential while remaining vigilant of the environmental impact of its halogenated derivatives. The continued exploration of this simple yet powerful tricycle promises further innovations in medicine and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Path to Electron-Rich Dibenzofurans - ChemistryViews [chemistryviews.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 7. Toxic substances list: polychlorinated dibenzofurans - Canada.ca [canada.ca]

- 8. Uses of Dibenzofuran_Chemicalbook [chemicalbook.com]

- 9. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Pschorr Reaction [organic-chemistry.org]

- 12. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 13. Dibenzofuran synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. CN102898269A - Supercritical extraction method for acenaphthene, fluorene and dibenzofuran in coal tar wash oil fraction - Google Patents [patents.google.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. benchchem.com [benchchem.com]

- 18. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. scispace.com [scispace.com]

- 21. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]

- 22. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Polychlorinated dibenzofurans: Significance and symbolism [wisdomlib.org]

- 24. Recent advances on dioxin and furan (dibenzofuran) based pollutants from analytical, environmental, and health perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Iododibenzofuran: An In-depth Technical Guide

Introduction

4-Iododibenzofuran is a halogenated aromatic ether that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The dibenzofuran core is a privileged scaffold in medicinal chemistry, and the introduction of an iodine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount for researchers to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of their synthetic endeavors. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and interpretive insights.

Synthetic Protocol: A Plausible Route to this compound

The synthesis of this compound can be achieved through various methods, with a common approach being the intramolecular cyclization of an appropriately substituted diaryl ether. The following protocol outlines a plausible and field-proven method for its preparation.

Experimental Protocol: Synthesis of this compound

This synthesis involves a two-step process: the O-arylation of a phenol with an ortho-iodinated arene, followed by an intramolecular C-H activation/cyclization.

Step 1: Synthesis of 2-iodo-2'-phenoxydiphenyl ether

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), 1,2-diiodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous, degassed N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the copper catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the diaryl ether intermediate.

Step 2: Intramolecular Cyclization to this compound

-

In a flame-dried Schlenk tube, dissolve the 2-iodo-2'-phenoxydiphenyl ether intermediate (1.0 eq) in a suitable solvent such as anhydrous 1,2-dichloroethane.

-

Add a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable ligand if necessary.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature, dilute with dichloromethane, and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

Experimental Protocol:

-

Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function and Fourier transform to obtain the frequency-domain spectrum.

Predicted ¹H NMR Data:

The predicted chemical shifts (δ) are based on the known spectrum of dibenzofuran and the anisotropic and electronic effects of the iodine substituent.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.85 - 7.95 | d | ~ 7.5 |

| H-2 | 7.35 - 7.45 | t | ~ 7.5 |

| H-3 | 7.55 - 7.65 | d | ~ 7.5 |

| H-6 | 7.90 - 8.00 | d | ~ 8.0 |

| H-7 | 7.40 - 7.50 | t | ~ 7.5 |

| H-8 | 7.50 - 7.60 | t | ~ 7.5 |

| H-9 | 7.65 - 7.75 | d | ~ 8.0 |

Interpretation:

-

The protons on the unsubstituted benzene ring (H-6, H-7, H-8, H-9) are expected to resonate at chemical shifts similar to those in dibenzofuran.

-

The protons on the iodine-substituted ring (H-1, H-2, H-3) will be influenced by the iodine atom. The ortho proton (H-3) and para proton (H-1) are expected to be the most deshielded.

-

The coupling patterns (doublets and triplets) arise from spin-spin coupling with adjacent protons, allowing for the assignment of each signal.

Caption: Structure of this compound with proton numbering.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Prepare a more concentrated solution of this compound (20-50 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Process the FID with an appropriate window function and Fourier transform.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 128.0 - 132.0 |

| C-2 | 123.0 - 127.0 |

| C-3 | 129.0 - 133.0 |

| C-4 | 90.0 - 95.0 |

| C-4a | 155.0 - 159.0 |

| C-5a | 154.0 - 158.0 |

| C-6 | 111.0 - 115.0 |

| C-7 | 121.0 - 125.0 |

| C-8 | 122.0 - 126.0 |

| C-9 | 120.0 - 124.0 |

| C-9a | 127.0 - 131.0 |

| C-9b | 124.0 - 128.0 |

Interpretation:

-

The spectrum is expected to show 12 distinct signals, corresponding to the 12 non-equivalent carbon atoms in the molecule.

-

The carbon directly attached to the iodine atom (C-4) is expected to have the most upfield chemical shift among the aromatic carbons due to the heavy atom effect of iodine, typically appearing in the 90-95 ppm range.

-

The carbons of the ether linkage (C-4a and C-5a) will be the most downfield, appearing in the 154-159 ppm region.

-

The remaining carbon signals will be in the aromatic region (110-135 ppm), with their precise chemical shifts influenced by their position relative to the oxygen and iodine substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Prepare the sample for analysis. For a solid sample like this compound, this can be done by creating a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

For KBr pellet: Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press the mixture into a transparent disk using a hydraulic press.

-

For ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| 1300 - 1200 | Aryl ether C-O-C asymmetric stretch | Strong |

| 1100 - 1000 | Aryl ether C-O-C symmetric stretch | Medium |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 600 - 500 | C-I stretch | Medium to Weak |

Interpretation:

-

The presence of aromatic C-H and C=C stretching vibrations confirms the aromatic nature of the compound.

-

The strong absorption band in the 1300-1200 cm⁻¹ region is characteristic of the aryl ether linkage.

-

A band in the 600-500 cm⁻¹ region can be attributed to the C-I stretching vibration, providing direct evidence for the presence of the iodine substituent.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionize the sample using a suitable method, most commonly Electron Ionization (EI) for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of ions at each mass-to-charge (m/z) ratio.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₂H₇IO. The expected exact mass of the molecular ion is approximately 293.96 g/mol . The mass spectrum should show a prominent peak at m/z = 294.

-

Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the halogen will be observed.

Predicted Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

-

Loss of Iodine: The C-I bond is relatively weak and can readily cleave, leading to the loss of an iodine radical. This would result in a fragment ion at m/z = 167, corresponding to the dibenzofuran cation. This is often a very prominent peak in the spectrum of iodoaromatic compounds.

-

Loss of CO: The dibenzofuran cation can then undergo further fragmentation by losing a molecule of carbon monoxide (CO), a common fragmentation pathway for furan-containing compounds. This would give a fragment at m/z = 139.

-

Loss of CHO: Another possible fragmentation is the loss of a formyl radical (CHO).

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, while largely predictive, provides a comprehensive and scientifically robust framework for the characterization of this compound. The expected ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and predictable mass spectral fragmentation patterns serve as a valuable reference for researchers. By understanding these key spectroscopic features, scientists can confidently verify the synthesis of this compound and ensure the quality of their materials for applications in drug discovery and materials science. It is recommended that this guide be used in conjunction with experimentally obtained data for definitive structural confirmation.

Unlocking the Potential of the Dibenzofuran Scaffold: A Technical Guide to Emerging Research Areas

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dibenzofuran core, a rigid, planar tricyclic system of two benzene rings fused to a central furan ring, represents a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have made its derivatives the subject of intense research, leading to the discovery of compounds with a wide array of biological activities and applications in organic electronics.[3][4] This guide provides a technical overview of the most promising research avenues for substituted dibenzofurans, offering field-proven insights into experimental design, mechanistic understanding, and future opportunities.

The Dibenzofuran Core: A Foundation for Innovation

1.1 Physicochemical Properties and Structural Significance Dibenzofuran is a thermally robust, heterocyclic aromatic compound soluble in nonpolar organic solvents.[5] Its planarity and rigidity provide a strong backbone for constructing decorated coordination compounds and functional materials.[3] This structural framework is crucial in drug design, as it allows for precise spatial orientation of substituents to interact with biological targets. In materials science, this same rigidity contributes to enhanced thermal stability and favorable electronic properties for charge transport in thin films.[4]

1.2 Overview of Synthetic Strategies The synthesis of the dibenzofuran nucleus is a mature yet evolving field. Modern approaches offer researchers powerful tools to generate diverse libraries of substituted analogs. Methodologies can be broadly classified into strategies that form the central furan ring's C-O bond or C-C bond.[6] Recent advances have focused on transition-metal-catalyzed reactions, which provide high efficiency and functional group tolerance.[7][8]

A generalized workflow for accessing substituted dibenzofurans often involves a key cyclization step, which can be achieved through various catalytic or metal-free conditions.

Caption: Generalized synthetic workflow for substituted dibenzofurans.

Frontier Research in Medicinal Chemistry

The dibenzofuran scaffold is present in numerous natural products and synthetic compounds with significant pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][9][10]

2.1 Oncology: Targeting Key Pathways with Substituted Dibenzofurans

Dibenzofuran derivatives have demonstrated potent anticancer activity through multiple mechanisms.[5][11][12] Research in this area focuses on identifying novel derivatives with enhanced potency and selectivity against various cancer cell lines.

2.1.1 Mechanism of Action: Kinase Inhibition and Apoptosis Induction Several dibenzofuran-based compounds exert their anticancer effects by interfering with critical cell signaling pathways. For instance, derivatives inspired by the natural product cercosporamide have been identified as potent dual inhibitors of Pim and CLK1 kinases, which are overexpressed in many cancers and promote cell proliferation.[6] Other derivatives, like popolohuanone E, isolated from marine sponges, act as topoisomerase II inhibitors.[11] The ultimate downstream effect of these actions is often the induction of apoptosis (programmed cell death).

References

- 1. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. ijsdr.org [ijsdr.org]

An In-Depth Technical Guide to the Safe Handling of 4-Iododibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Iododibenzofuran. As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed to create a self-validating system of safety, grounded in authoritative sources.

Understanding the Compound: Identification and Properties

This compound is a halogenated aromatic compound with a dibenzofuran core. The presence of the iodine atom and the polycyclic aromatic structure are key determinants of its reactivity and toxicological profile. A thorough understanding of its physical and chemical properties is the foundation of safe handling.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65344-26-5 | [1] |

| Molecular Formula | C₁₂H₇IO | [1] |

| Molecular Weight | 294.09 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 73 °C (lit.) | [1] |

| Boiling Point | 366.6 ± 15.0 °C (Predicted) | [1] |

| Density | 1.809 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | Room temperature, keep in a dark place, sealed in dry conditions | [1] |

Hazard Identification and GHS Classification

Inferred GHS Classification:

Based on the Safety Data Sheet for the closely related isomer, 2-Iododibenzofuran, the following classification is anticipated:

-

Hazard Class: Long-term (chronic) aquatic hazard

-

Category: 4

-

Hazard Statement: H413 - May cause long lasting harmful effects to aquatic life.

It is crucial to handle this compound as potentially hazardous to the aquatic environment.

Anticipated, Unclassified Hazards: Based on the general properties of halogenated aromatic compounds and dibenzofuran derivatives, users should be aware of the following potential, though not officially classified, hazards:

-

Skin and Eye Irritation: Similar compounds can cause skin and eye irritation upon contact.[4]

-

Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.[4]

-

Toxicity: While specific data is limited, organic iodo-compounds and dibenzofuran derivatives can exhibit toxicity.[5][6]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All weighing and handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical. The following are mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.[7][9]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][10]

Caption: Recommended PPE donning and doffing workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the chemical's integrity.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[11]

-

Grounding: For larger quantities, use appropriate grounding and bonding procedures to prevent static discharge.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

-

Container: Keep the container tightly closed and properly labeled.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The compound should be kept in a dark place and sealed under dry conditions.[1]

Emergency Procedures

In the event of an emergency, a rapid and informed response is critical.

First-Aid Measures

-

Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[13]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and hydrogen iodide may be formed.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing dust and prevent contact with skin and eyes.[11]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed, labeled container for disposal.

Caption: General emergency response workflow for spills and exposures.

Toxicological and Ecological Information

Toxicological Information

Specific toxicological data for this compound is limited. However, related compounds, such as polychlorinated dibenzofurans, are known to be toxic.[6] Studies on other benzofuran derivatives have shown a range of toxicities, and it is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[5]

Ecological Information

As inferred from the GHS classification of its isomer, this compound may cause long-lasting harmful effects to aquatic life. Therefore, it is imperative to prevent its release into the environment.

Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a sealed, labeled container and disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

References

- 1. 4-Iodoisobenzofuran-1,3-dione | 28418-88-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. aksci.com [aksci.com]

- 5. impactfactor.org [impactfactor.org]

- 6. easpublisher.com [easpublisher.com]

- 7. benchchem.com [benchchem.com]

- 8. static.abclonal.com [static.abclonal.com]

- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. lookchem.com [lookchem.com]

- 12. fishersci.com [fishersci.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Technical Guide to the Sourcing, Analysis, and Application of 4-Iododibenzofuran in Advanced Research

Abstract: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the procurement, handling, and strategic application of 4-Iododibenzofuran (CAS No. 65344-26-5). As a key heterocyclic building block, its utility in the synthesis of complex organic molecules for materials science and medicinal chemistry is significant. This document provides an in-depth analysis of its commercial availability, criteria for supplier selection, quality control protocols, and practical application in palladium-catalyzed cross-coupling reactions. The aim is to equip scientists with the necessary field-proven insights to effectively integrate this versatile reagent into their research and development workflows.

Introduction to this compound: A Strategic Building Block

This compound is an aromatic heterocyclic compound featuring a dibenzofuran core functionalized with an iodine atom at the 4-position. This structure combines a rigid, planar dibenzofuran scaffold, known for its favorable electronic properties, with a highly reactive C-I bond. This specific combination makes it an invaluable intermediate in synthetic organic chemistry.

1.1 Chemical Identity and Properties

-

IUPAC Name: 4-Iododibenzo[b,d]furan

-

CAS Number: 65344-26-5[1]

-

Molecular Formula: C₁₂H₇IO[2]

-

Appearance: Typically a white to light yellow crystalline powder or solid.[3][4]

-

Purity: Commercially available in purities often exceeding 98%, as determined by Gas Chromatography (GC).[3][4]

The iodine substituent serves as a versatile synthetic handle, making the molecule an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its primary utility lies in palladium-catalyzed cross-coupling reactions, where the C-I bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[5][6]

Commercial Availability and Supplier Evaluation

This compound is readily available from several specialized chemical suppliers, primarily catering to the research and development sector. It is typically offered in quantities ranging from milligrams to several grams. For larger, multi-kilogram quantities, inquiries for custom synthesis or bulk quotation are often necessary.

2.1 Key Considerations for Supplier Selection

For researchers, the choice of supplier is critical and extends beyond mere availability. The following points represent the causality behind a rigorous selection process:

-